molecular formula C8H7ClF3NO2S B6329872 2-Chloro-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95% CAS No. 1263274-53-8

2-Chloro-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95%

Cat. No. B6329872
CAS RN: 1263274-53-8
M. Wt: 273.66 g/mol
InChI Key: MJODQRIGUMDWEQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with the CAS Number: 146533-47-3. It has a molecular weight of 259.64 . The compound is used in various chemical reactions due to its unique properties .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-methyl-4-trifluoromethyl-benzenesulfonamide can be analyzed using various spectroscopic techniques. For instance, Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy can be used to study the vibrational spectral analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-methyl-4-trifluoromethyl-benzenesulfonamide include a melting point of 169-171°C . It’s recommended to store the compound in a dark place, sealed in dry, under -20°C .

Scientific Research Applications

2-Chloro-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95% has a wide range of applications in scientific research. It is used in organic synthesis as a reagent in the preparation of various compounds, such as ethyl 2-chloro-N-methyl-4-trifluoromethylbenzenesulfonate (E2-Chloro-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95%). It is also used in the synthesis of pharmaceuticals, such as fluoxetine (Prozac). In addition, 2-Chloro-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95% is used in the synthesis of polymers, such as poly(methyl 2-chloro-N-methyl-4-trifluoromethylbenzenesulfonate) (PM2-Chloro-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95%).

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95% is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. This is due to its electron-rich nature, which allows it to form strong bonds with electron-deficient compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95% are not well understood. It has been shown to have a low acute toxicity in rats, but its effects on humans are not known. It has been suggested that it may have an effect on the central nervous system, but this has not been confirmed.

Advantages and Limitations for Lab Experiments

2-Chloro-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95% is a useful reagent for laboratory experiments due to its low toxicity and ease of synthesis. It is also relatively inexpensive, making it a cost-effective reagent. However, it is not very soluble in water and has a low boiling point, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research into 2-Chloro-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95%. These include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in organic synthesis and pharmaceuticals. In addition, further research could be conducted into the development of new synthetic methods for the preparation of this compound, as well as its potential use in the synthesis of polymers. Finally, research could be conducted into the development of new methods for the separation and purification of this compound.

Synthesis Methods

The synthesis of 2-Chloro-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95% is achieved through a multi-step process. The first step involves the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with 4-chloro-N-methylbenzenesulfonamide (4-CNMBSA) in the presence of a base such as sodium hydroxide (NaOH). This reaction produces a mixture of isomers, which are then separated by column chromatography. The second step involves the reaction of the separated isomers with 2-chloro-N-methylbenzenesulfonamide (2-CNMBSA) in the presence of a base such as sodium hydroxide (NaOH). This reaction produces 2-Chloro-N-methyl-4-trifluoromethyl-benzenesulfonamide, 95% as the desired product.

properties

IUPAC Name

2-chloro-N-methyl-4-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c1-13-16(14,15)7-3-2-5(4-6(7)9)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJODQRIGUMDWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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